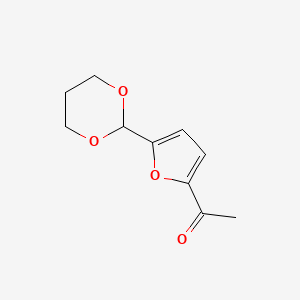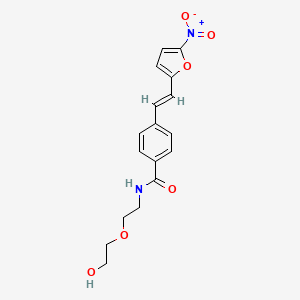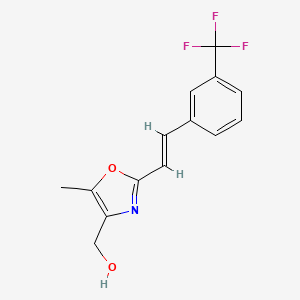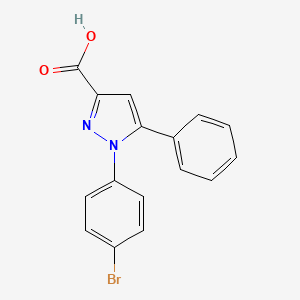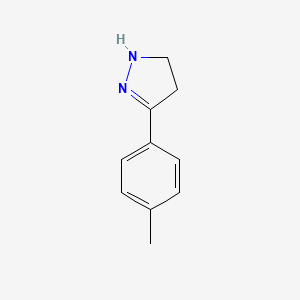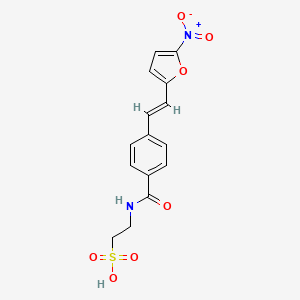
2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)ethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)ethanesulfonic acid is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)ethanesulfonic acid typically involves multiple steps, starting with the preparation of the nitrofuran moiety. The final step involves the coupling of the nitrofuran-vinyl intermediate with a benzamidoethanesulfonic acid derivative using standard peptide coupling reagents such as EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and coupling reactions, as well as the implementation of efficient purification techniques such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)ethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Reduction: The nitro group can be reduced to an amino group under mild conditions using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The vinyl group can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions include various nitrofuran derivatives, amino-substituted furans, and functionalized vinyl compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against Gram-positive and Gram-negative bacteria.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)ethanesulfonic acid exerts its effects involves multiple pathways:
Molecular Targets: The compound targets bacterial cell walls, disrupting their integrity and leading to cell death.
Pathways Involved: It interferes with DNA replication and protein synthesis in bacterial cells, making it effective against resistant strains.
Comparison with Similar Compounds
Similar Compounds
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Known for its antimicrobial activity.
2-Acetyl-5-nitrofuran: Used in the synthesis of various biologically active compounds.
Uniqueness
2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)ethanesulfonic acid stands out due to its unique combination of a nitrofuran moiety with a benzamidoethanesulfonic acid group, providing a distinct set of chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C15H14N2O7S |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
2-[[4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C15H14N2O7S/c18-15(16-9-10-25(21,22)23)12-4-1-11(2-5-12)3-6-13-7-8-14(24-13)17(19)20/h1-8H,9-10H2,(H,16,18)(H,21,22,23)/b6-3+ |
InChI Key |
YKHIUGSHKIQUFJ-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)NCCS(=O)(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)NCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


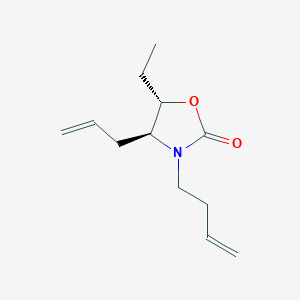
![1-[4-(2-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12880598.png)
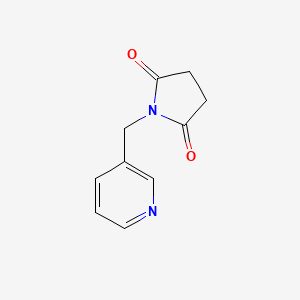
![2,5-Diphenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B12880611.png)
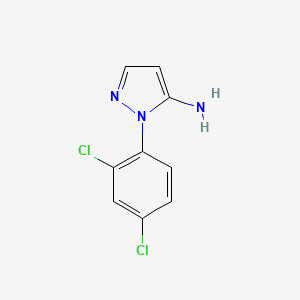
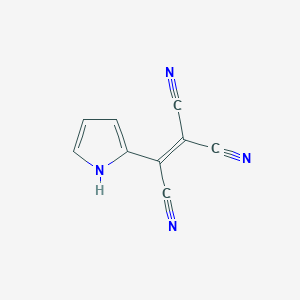
![({1-[(Piperidin-1-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12880626.png)
![2-[(1H-Pyrrole-2-carbothioyl)amino]benzoic acid](/img/structure/B12880632.png)
![2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12880641.png)
